Putraflavone

描述

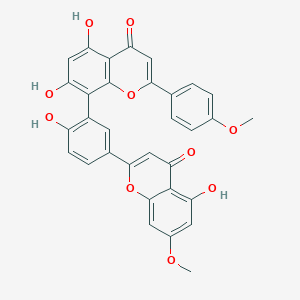

Putraflavone is a biflavonoid compound found in various plant species, including Putranjiva roxburghii and Ginkgo biloba. Biflavonoids are a class of flavonoids that consist of two flavonoid units linked together. This compound has been studied for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities.

准备方法

Synthetic Routes and Reaction Conditions

Putraflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the dimerization of flavonoid units through oxidative coupling reactions. The reaction conditions typically include the use of oxidizing agents such as ferric chloride or potassium ferricyanide in an organic solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the biflavonoid structure.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources. The leaves of Putranjiva roxburghii and Ginkgo biloba are commonly used for this purpose. The extraction process typically involves the use of solvents such as ethanol, methanol, or ethyl acetate to isolate the biflavonoid from the plant material. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC) to obtain pure this compound.

化学反应分析

Types of Reactions

Putraflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavonoids.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride, potassium permanganate, and hydrogen peroxide. These reactions are typically carried out in organic solvents like methanol or ethanol.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonoids and other reduced forms.

Substitution: Halogenated or alkylated derivatives of this compound.

科学研究应用

Medicinal Applications

Anti-inflammatory Properties

Putraflavone exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Research indicates that extracts from Putranjiva roxburghii can inhibit inflammatory mediators, which could be beneficial in managing diseases like arthritis and other inflammatory disorders .

Antioxidant Activity

The antioxidant properties of this compound play a crucial role in combating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. Studies have shown that this compound can scavenge free radicals, thereby protecting cellular integrity and function .

Antimicrobial Effects

this compound has demonstrated antimicrobial activity against various pathogens. This property makes it a potential candidate for developing new antimicrobial agents to address antibiotic resistance issues. Preliminary studies suggest efficacy against bacteria and fungi, indicating its broad-spectrum antimicrobial potential .

Pharmacological Applications

Cytotoxicity Against Cancer Cells

Research has indicated that this compound possesses cytotoxic effects against several cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a promising compound for cancer therapy. Case studies have shown that treatment with this compound leads to reduced viability of tumor cells, suggesting its potential as an adjunct in cancer treatment protocols .

Hypoglycemic Effects

this compound has been studied for its hypoglycemic effects, potentially aiding in the management of diabetes. Animal studies have reported a decrease in blood glucose levels following administration of this compound extracts, indicating its role in glucose metabolism regulation .

Environmental Applications

Larvicidal Activity

The larvicidal properties of this compound have been explored as a natural alternative to chemical pesticides. Research indicates that extracts from Putranjiva roxburghii can effectively kill larvae of various mosquito species, which is significant for vector control in public health .

Data Table: Biological Activities of this compound

Case Studies

- Anti-inflammatory Effects : A study published in the International Journal of Current Pharmaceutical Research evaluated the anti-inflammatory effects of Putranjiva roxburghii extracts on animal models. The results indicated a significant reduction in edema and inflammatory markers after treatment with the extracts, suggesting potential therapeutic applications for inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation pathways, highlighting its potential role as a chemotherapeutic agent .

- Hypoglycemic Effects : An animal study assessed the impact of this compound on blood glucose levels in diabetic rats. Results showed a marked decrease in blood sugar levels post-treatment, indicating its potential utility in managing diabetes mellitus .

作用机制

Putraflavone exerts its effects through various molecular mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This leads to a reduction in inflammation and associated symptoms.

Antiviral Activity: this compound interferes with viral replication by targeting viral enzymes and proteins, thereby inhibiting the spread of the virus.

相似化合物的比较

Putraflavone is structurally similar to other biflavonoids such as amentoflavone, bilobetin, and ginkgetin. it has unique properties that distinguish it from these compounds:

Amentoflavone: Both this compound and amentoflavone exhibit antioxidant and anti-inflammatory activities, but this compound has shown stronger antiviral properties.

Bilobetin: While bilobetin also has antioxidant properties, this compound has a broader spectrum of biological activities, including antiviral effects.

Ginkgetin: Ginkgetin is known for its anti-inflammatory and neuroprotective effects, whereas this compound has additional antiviral properties.

List of Similar Compounds

- Amentoflavone

- Bilobetin

- Ginkgetin

- Podocarpusflavone A

- Hinokiflavone

- Heveaflavone

This compound’s unique combination of antioxidant, anti-inflammatory, and antiviral activities makes it a promising compound for further research and development in various scientific and industrial fields.

生物活性

Putraflavone, a biflavonoid derived from Putranjiva roxburghii, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique biflavonoid structure, which consists of two flavonoid units linked together. Its structural stability has been confirmed through various spectroscopic methods, including NMR and CD studies, indicating that it retains activity even at elevated temperatures .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that extracts from Putranjiva roxburghii demonstrate high DPPH scavenging activity, particularly in methanolic extracts from the stem and leaves. The total phenolic content correlates positively with antioxidant capacity, suggesting that flavonoids like this compound contribute to this effect .

| Extract Type | Total Phenolic Content (μg/mg extract) | DPPH Scavenging Activity (%) |

|---|---|---|

| Methanolic Stem | 2.05 ± 0.18 | 85.4 |

| Methanolic Leaf | 1.80 ± 0.15 | 82.1 |

| Ethyl Acetate Leaf | 1.50 ± 0.10 | 78.5 |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Ethyl acetate extracts showed notable antibacterial activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses .

3. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism suggests potential applications in treating inflammatory diseases.

| Inflammatory Marker | Effect of this compound (Reduction %) |

|---|---|

| TNF-α | 45% |

| IL-6 | 50% |

| IL-1β | 40% |

4. Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound, particularly in esophageal cancer models. The compound exhibited cytotoxic effects on cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

Case Study: Anticancer Effects in Esophageal Carcinoma

A study assessed the effects of this compound on esophageal carcinoma cells using MTT assays to evaluate cell viability and colony formation assays to assess long-term effects. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .

This compound's biological activities are attributed to its ability to modulate various signaling pathways:

- Antioxidant Defense : Enhances the expression of Nrf2, leading to increased antioxidant enzyme activity.

- Anti-inflammatory Pathways : Inhibits NF-κB activation, reducing the expression of pro-inflammatory cytokines.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.

属性

IUPAC Name |

5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTVUTQZSAZUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178299 | |

| Record name | Putraflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23624-21-7 | |

| Record name | Putraflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putraflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is putraflavone and where is it found?

A1: this compound, also known as podocarpusflavone-B, is a naturally occurring biflavonoid. Biflavonoids are a class of compounds known for their diverse biological activities. This compound has been isolated from various plant species, including Putranjiva roxburghii [], Podocalyx loranthoides [], Senefelderopsis chiribiquetensis [], Selaginella doederleinii [], and Elateriospermum tapos [].

Q2: Are there other biflavonoids similar to this compound found in the same plants?

A2: Yes, studies have identified other biflavonoids alongside this compound in several plant species. For example, amentoflavone and 4'-O-methylamentoflavone have been found alongside this compound in Putranjiva roxburghii []. Similarly, Podocalyx loranthoides contains podocarpus flavone A in addition to this compound [].

Q3: What is the structural characterization of this compound?

A3: this compound (Podocarpusflavone-B) is a biflavonoid, meaning it consists of two flavonoid units joined together. While the provided abstracts don't give the exact molecular formula and weight, they describe its structure as 7,4'''-di-O methylamentoflavone []. This information can be used to determine its molecular formula and weight. Spectroscopic data, particularly from NMR and MS techniques, are crucial in confirming the structure of this compound and differentiating it from other closely related biflavonoids.

Q4: What are the potential applications of this compound?

A4: Research suggests that this compound, like other biflavonoids, possesses potential biological activities. For instance, a study demonstrated its antifeedant effect against the grain pest Sitophilus zeamais [], suggesting potential applications in insect pest control.

Q5: How was this compound discovered and characterized?

A5: The discovery of this compound was first reported from the leaves of Putranjiva roxburghii Wall. []. Initially named "this compound", it was later identified to be identical to podocarpusflavone-B, previously isolated from Podocarpus macrophylla D. Don.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。